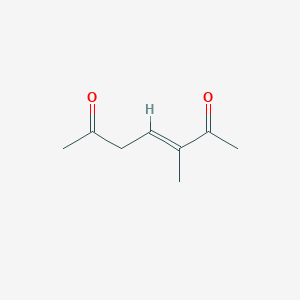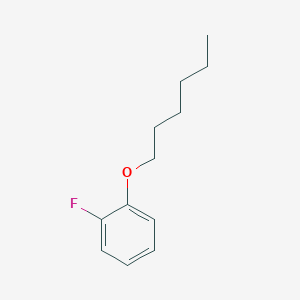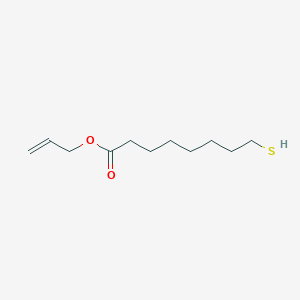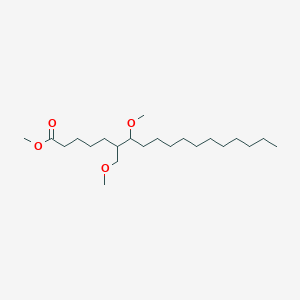![molecular formula C13H16O2 B12579076 Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- CAS No. 603040-81-9](/img/structure/B12579076.png)
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a methoxy group and a butynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the butynyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinones, reduced alkanes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and butynyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methoxy-4-methyl-
- Benzene, 1-methoxy-4-ethyl-
- Benzene, 1-methoxy-4-propyl-
Uniqueness
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- is unique due to the presence of the butynyl group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
603040-81-9 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-methoxy-4-[[(2R)-pent-4-yn-2-yl]oxymethyl]benzene |
InChI |
InChI=1S/C13H16O2/c1-4-5-11(2)15-10-12-6-8-13(14-3)9-7-12/h1,6-9,11H,5,10H2,2-3H3/t11-/m1/s1 |
InChI-Schlüssel |
GVBCPWJWKGNPMQ-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CC#C)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(CC#C)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)



![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)

![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
